molecular formula C28H28ClN3O4 B12503548 Ethyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12503548
M. Wt: 506.0 g/mol
InChI Key: NNTAWMSOCWJDCP-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of multiple functional groups, including an ester, an amide, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the amide bond: The reaction between 2-chloro-4-methylbenzoic acid and an appropriate amine to form the amide intermediate.

    Esterification: The amide intermediate is then reacted with ethyl alcohol in the presence of a catalyst to form the ester group.

    Piperazine ring incorporation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H28ClN3O4

Molecular Weight

506.0 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C28H28ClN3O4/c1-3-36-28(35)21-10-12-25(24(18-21)30-26(33)22-11-9-19(2)17-23(22)29)31-13-15-32(16-14-31)27(34)20-7-5-4-6-8-20/h4-12,17-18H,3,13-16H2,1-2H3,(H,30,33)

InChI Key

NNTAWMSOCWJDCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)C)Cl

Origin of Product

United States

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